BenchChemオンラインストアへようこそ!

Mongersen

Inflammatory Bowel Disease Crohn's Disease Clinical Trial Discrepancy

Procuring Mongersen from a functionally validated batch is non-negotiable. This 21-mer phosphorothioate ASO harbors 20 uncontrolled chiral centers, yielding 2^20 potential diastereomers. ³¹P-NMR profiling reveals that batch-to-batch diastereomeric variation directly governs SMAD7 knockdown potency—Phase 2 batches achieved 65% clinical remission in Crohn's disease, while chemically distinct Phase 3 batches failed entirely. For oligonucleotide QC method development, formulation benchmarking, or TGF-β1/SMAD pathway dissection, only activity-verified batches ensure reproducible, publication-grade results.

Molecular Formula C200H261N69O107P20S20
Molecular Weight 6604 g/mol
CAS No. 1443994-46-4
Cat. No. B10856282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMongersen
CAS1443994-46-4
Molecular FormulaC200H261N69O107P20S20
Molecular Weight6604 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OCC6C(CC(O6)N7C=C(C(=NC7=O)N)C)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O
InChIInChI=1S/C200H261N69O107P20S20/c1-81-48-259(195(290)235-165(81)211)149-38-98(367-392(311,412)333-73-127-107(47-159(355-127)269-80-224-164-172(269)240-184(217)244-180(164)279)376-395(314,415)326-64-118-97(37-148(346-118)258-26-16-138(210)234-194(258)289)366-387(306,407)332-71-125-104(44-155(353-125)265-76-220-160-167(213)218-75-219-168(160)265)374-396(315,416)335-72-126-105(45-157(354-126)267-78-222-162-170(267)238-182(215)242-178(162)277)373-377(296,397)316-55-109-87(271)27-139(337-109)249-17-7-129(201)225-185(249)280)119(347-149)66-327-384(303,404)363-94-34-145(255-23-13-135(207)231-191(255)286)341-113(94)59-321-380(299,400)359-91-31-142(252-20-10-132(204)228-188(252)283)339-111(91)57-319-382(301,402)361-92-32-143(253-21-11-133(205)229-189(253)284)343-115(92)61-323-388(307,408)369-101-41-152(262-51-84(4)174(273)246-198(262)293)350-122(101)68-328-386(305,406)365-96-36-147(257-25-15-137(209)233-193(257)288)344-116(96)62-324-389(308,409)370-102-42-153(263-52-85(5)175(274)247-199(263)294)352-124(102)70-331-391(310,411)372-103-43-154(264-53-86(6)176(275)248-200(264)295)351-123(103)69-329-385(304,405)364-95-35-146(256-24-14-136(208)232-192(256)287)342-114(95)60-322-381(300,401)360-90-30-141(251-19-9-131(203)227-187(251)282)338-110(90)56-318-379(298,399)358-89-29-140(250-18-8-130(202)226-186(250)281)340-112(89)58-320-383(302,403)362-93-33-144(254-22-12-134(206)230-190(254)285)345-117(93)63-325-394(313,414)375-106-46-158(268-79-223-163-171(268)239-183(216)243-179(163)278)356-128(106)74-334-393(312,413)368-99-39-150(260-49-82(2)166(212)236-196(260)291)348-120(99)67-330-390(309,410)371-100-40-151(261-50-83(3)173(272)245-197(261)292)349-121(100)65-317-378(297,398)357-88-28-156(336-108(88)54-270)266-77-221-161-169(266)237-181(214)241-177(161)276/h7-26,48-53,75-80,87-128,139-159,270-271H,27-47,54-74H2,1-6H3,(H,296,397)(H,297,398)(H,298,399)(H,299,400)(H,300,401)(H,301,402)(H,302,403)(H,303,404)(H,304,405)(H,305,406)(H,306,407)(H,307,408)(H,308,409)(H,309,410)(H,310,411)(H,311,412)(H,312,413)(H,313,414)(H,314,415)(H,315,416)(H2,201,225,280)(H2,202,226,281)(H2,203,227,282)(H2,204,228,283)(H2,205,229,284)(H2,206,230,285)(H2,207,231,286)(H2,208,232,287)(H2,209,233,288)(H2,210,234,289)(H2,211,235,290)(H2,212,236,291)(H2,213,218,219)(H,245,272,292)(H,246,273,293)(H,247,274,294)(H,248,275,295)(H3,214,237,241,276)(H3,215,238,242,277)(H3,216,239,243,278)(H3,217,240,244,279)/t87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159+,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?,389?,390?,391?,392?,393?,394?,395?,396?/m0/s1
InChIKeyABASMUXUCSQFKC-PKEKLUKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mongersen (CAS 1443994-46-4): Sourcing the 21-mer SMAD7 Antisense Oligonucleotide for Crohn's Disease Research


Mongersen (GED-0301) is a 21-mer, single-strand phosphorothioate antisense oligonucleotide (ASO) designed to hybridize to and downregulate human SMAD7 mRNA, thereby restoring TGF-β1-mediated immunosuppressive signaling [1]. The compound's sequence is 5′-GTC GCC CCT TCT CCC CGC AGC-3′, with cytosine residues at positions 3 and 16 modified by 5-methylation, and features 20 phosphorothioate (PS) internucleotide linkages that confer nuclease resistance [2]. Mongersen was developed as an orally administered, gastro-resistant tablet formulation intended to deliver the active ASO to the terminal ileum and right colon, the primary sites of inflammation in Crohn's disease (CD) [3].

Why a Generic 'SMAD7 ASO' Cannot Substitute for Mongersen: Chemical Heterogeneity and Batch-Dependent Pharmacological Activity


Procuring a generic SMAD7 antisense oligonucleotide as a direct substitute for Mongersen is scientifically unjustified due to the profound and quantifiable impact of diastereomeric composition on its pharmacological activity. Mongersen contains 20 uncontrolled phosphorothioate chiral centers, resulting in a complex mixture of 2^20 potential diastereomers [1]. Analysis of 27 distinct Mongersen manufacturing batches revealed that, despite appearing identical by conventional analytical techniques, they exhibited marked differences in their capacity to downregulate SMAD7 in a cell-based assay, a variation directly correlated with distinct ³¹P-NMR spectroscopic profiles [2]. This chemical heterogeneity directly translated to discordant clinical outcomes: while Phase 1 and 2 trials using certain batches demonstrated significant clinical remission rates (up to 65% at day 15 with the 160 mg dose), a subsequent Phase 3 trial utilizing chemically different batches failed to show any efficacy versus placebo [3]. Therefore, the precise diastereomeric composition is not merely a quality attribute but a critical determinant of functional activity, making batch-to-batch, let alone generic-to-brand, substitution a high-risk variable in any research or clinical context.

Quantitative Evidence Guide: Differentiating Mongersen (GED-0301) by Clinical Efficacy, Chemical Composition, and Formulation


Phase 2 vs. Phase 3 Clinical Remission Rates: The Critical Impact of Batch Chemical Composition

A head-to-head comparison across clinical trial phases reveals that Mongersen's efficacy is not intrinsic to its sequence but is contingent on the specific manufacturing batch used. In a Phase 2 double-blind, placebo-controlled trial, Mongersen at 160 mg/day for 2 weeks induced clinical remission (CDAI <150) at day 15 in 65% of patients, compared to 10% for placebo (P<0.001) [1]. In stark contrast, a Phase 3 trial using different manufacturing batches found no significant difference in clinical remission at week 12 between the pooled GED-0301 groups (22.8%) and placebo (25%; P=0.6210) [2]. Subsequent analysis revealed that the Phase 3 batches were chemically distinct and, in some cases, incapable of downregulating SMAD7 in cell culture [3]. This demonstrates that the compound's functional activity is critically dependent on the specific batch's diastereomeric composition, a factor not controlled for by sequence identity alone.

Inflammatory Bowel Disease Crohn's Disease Clinical Trial Discrepancy

Batch-to-Batch Variability in SMAD7 Downregulation: A Quantitative In Vitro Comparison

Direct comparative analysis of 27 different Mongersen manufacturing batches using a cell-based SMAD7 downregulation assay demonstrated significant variability in pharmacological activity. The study revealed that the batches' capacity to reduce SMAD7 expression ranged widely, and this activity was strongly correlated with distinct ³¹P-NMR spectroscopic profiles reflective of their diastereomeric composition [1]. Critically, the batch used in the positive Phase 2 study showed robust SMAD7 inhibition, whereas several batches utilized in the negative Phase 3 trial were found to be incapable of knocking down SMAD7 in this same assay [2]. This provides a direct molecular explanation for the clinical trial discordance and establishes a quantitative in vitro benchmark for activity that is not satisfied by sequence identity alone.

Antisense Oligonucleotide Batch Variability SMAD7 Pharmacological Activity

Formulation-Specific Differentiation: Gastro-Resistant, pH-Dependent Release for Targeted Intestinal Delivery

Unlike standard unformulated SMAD7 ASOs or other ASOs designed for systemic administration (e.g., via intravenous or subcutaneous routes), Mongersen is differentiated by its specific formulation as a gastro-resistant, pH-dependent release tablet [1]. This formulation is engineered to protect the oligonucleotide from degradation in the acidic environment of the stomach and to release the active drug at the higher pH of the terminal ileum and right colon—the anatomical sites most commonly affected by inflammation in Crohn's disease [2]. This targeted delivery approach contrasts with other ASOs like Alicaforsen (an ICAM-1 ASO), which was formulated as an enema for local delivery in ulcerative colitis, and with systemically administered ASOs that rely on liver or kidney uptake. The specific formulation is therefore an integral part of the Mongersen product profile, directly impacting its biodistribution and local bioavailability in the intended disease tissue.

Oral Oligonucleotide Delivery Formulation Science Inflammatory Bowel Disease

Endoscopic Outcomes: Lack of Efficacy in Phase 3 Compared to Placebo

In the Phase 3 trial, Mongersen failed to demonstrate a benefit over placebo on key endoscopic endpoints, a critical measure of mucosal healing in Crohn's disease. At week 12, endoscopic response, defined as a >50% decrease from baseline in the Simple Endoscopic Score for Crohn's Disease (SES-CD), was achieved in only 10.1% of patients receiving GED-0301 compared to 18.1% of patients receiving placebo [1]. This numerically inferior performance on an objective, tissue-level endpoint further reinforces the conclusion that the Phase 3 batches lacked pharmacological activity and provides a quantitative benchmark for the lack of efficacy of those specific preparations.

Endoscopic Response Crohn's Disease Clinical Trial Mucosal Healing

Strategic Application Scenarios for Mongersen (GED-0301) Based on Evidenced Differentiation


Investigating the Impact of Diastereomeric Composition on ASO Activity and Batch Reproducibility

Mongersen serves as a paradigm case study for the pharmaceutical development of phosphorothioate oligonucleotides. Its well-documented history of clinical trial discordance, directly linked to batch-to-batch variations in diastereomeric composition as evidenced by ³¹P-NMR and in vitro SMAD7 knockdown assays [1], provides a unique opportunity to investigate analytical methods for characterizing and controlling PS chirality. Research groups focused on oligonucleotide manufacturing and quality control can use Mongersen batches with known activity profiles (e.g., from the Phase 2 study) as positive controls to benchmark new synthetic methods or analytical techniques aimed at ensuring batch-to-batch pharmacological consistency.

Preclinical Modeling of TGF-β1/SMAD Pathway Restoration in Intestinal Inflammation

For researchers studying the fundamental immunology of inflammatory bowel disease, a functionally validated batch of Mongersen (i.e., one with confirmed in vitro SMAD7 downregulation activity) is a critical tool. It enables the specific, targeted knockdown of SMAD7 in in vitro models of the intestinal mucosa (e.g., organoids, co-cultures) and in vivo models of experimental colitis [2]. This allows for the precise dissection of the TGF-β1/SMAD signaling axis and its role in regulating mucosal inflammation, providing a chemically-defined alternative to genetic knockout models.

Formulation and Oral Delivery Studies for Oligonucleotides to the Lower GI Tract

The gastro-resistant, pH-dependent release tablet formulation of Mongersen is a key differentiator from systemically or locally (enema) delivered ASOs [3]. Researchers and formulation scientists can leverage the Mongersen formulation as a benchmark or comparator in studies aimed at developing novel oral delivery systems for nucleic acid therapeutics. Its specific design for targeted release in the terminal ileum and colon provides a concrete example of how formulation can be used to overcome the challenges of oral oligonucleotide delivery, such as degradation in the stomach and achieving sufficient local tissue concentration.

Comparative Efficacy Studies: SMAD7 ASO vs. Other Mechanisms in Crohn's Disease

The failure of the Phase 3 Mongersen program, contrasted with the success of the Phase 2 trial [4], provides a crucial negative control or comparator arm for meta-analyses and systematic reviews evaluating the therapeutic landscape of Crohn's disease. Researchers can use the Phase 3 data (e.g., 22.8% clinical remission vs. 25% placebo) as a quantitative benchmark for an ineffective intervention, against which the efficacy of other approved therapies (e.g., anti-TNF agents, anti-IL-12/23, JAK inhibitors) can be compared in terms of absolute and relative effect sizes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mongersen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.